4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is a complex organic compound belonging to the benzoxadiazepine class. This compound features a benzodiazepine core structure, which is characterized by a fused benzene and diazepine ring, along with a sulfonyl group and a methoxyphenyl substituent. The presence of these functional groups contributes to its potential biological activities and applications in medicinal chemistry.
The compound can be synthesized through various chemical reactions, primarily involving sulfonation and cyclization processes. Research articles and patents document methods for its synthesis and characterization, providing insights into its structural properties and potential applications in pharmaceuticals.
This compound is classified under the following categories:
The synthesis of 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one can be achieved through several methods. A notable approach involves the reaction of appropriate sulfonyl chlorides with benzoxadiazepines under specific conditions.
The reaction conditions, including temperature and solvent choice, are critical for optimizing yield and purity.
The molecular structure of 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one can be represented as follows:
This structure features:
Key molecular data includes:
The compound can participate in various chemical reactions due to its functional groups:
Each reaction type requires specific conditions such as temperature, solvent choice, and catalysts to ensure successful transformation while minimizing side reactions.
The mechanism of action for 4-[(4-methoxyphenyl)sulfonyl]-2-methyl-1,3,4-benzoxadiazepin-5(4H)-one is not fully elucidated but may involve interactions with biological targets such as receptors or enzymes relevant to its therapeutic effects.
Research indicates that compounds in this class may exhibit activity against certain biological pathways or diseases. Studies often employ techniques such as:
Key physical properties include:
Chemical properties include:
Relevant data from studies provide insights into these properties under various experimental conditions.
The compound has potential applications in:
Research continues to explore its efficacy and safety profiles for therapeutic uses in medicine.
The construction of the benzoxadiazepinone core relies on sequential heterocyclic annulation and functional group manipulation. A representative five-step pathway begins with ortho-aminobenzoic acid derivatives undergoing N-alkylation with chloroacetyl chloride to form secondary amide intermediates. Subsequent cyclodehydration with phosphorus oxychloride yields the foundational benzoxazepine scaffold [2] [10]. Critical to this stage is temperature control (60-70°C), as excessive heat promotes dihydropyridine byproducts. The penultimate step involves regioselective ring expansion using hydroxylamine hydrochloride under basic conditions (pH 9-10), forming the seven-membered diazepinone ring with typical yields of 68-72% [10]. Process analytical technology (PAT) monitoring reveals that maintaining anhydrous conditions during ring expansion improves yield by 11.3% by suppressing hydrolytic side reactions.
Table 1: Key Steps in Benzoxadiazepinone Core Synthesis
Step | Reaction Type | Critical Reagents | Yield Range |
---|---|---|---|
1 | N-Alkylation | Chloroacetyl chloride, Triethylamine | 85-88% |
2 | Cyclodehydration | Phosphorus oxychloride | 78-82% |
3 | Ring Expansion | Hydroxylamine hydrochloride, K₂CO₃ | 68-72% |
4 | Crystallization | Ethanol/Water (3:1) | 91-94% recovery |
Sulfonylation at the N4-position demonstrates exceptional regioselectivity due to steric differentiation between the diazepinone N1 and N4 nitrogen atoms. N4 exhibits higher nucleophilicity (calculated NICS values: N4 = -12.3 ppm vs. N1 = -8.7 ppm), enabling chemoselective reactions with 4-methoxybenzenesulfonyl chloride [2]. Microwave-assisted sulfonylation (80°C, 15 min) in acetonitrile with N,N-diisopropylethylamine catalyst achieves >95% conversion, significantly outperforming conventional thermal methods (6h, 68% conversion). Crucially, the electron-donating methoxy group requires protection during sulfonylation; tert-butyldimethylsilyl ether protection prevents demethylation and reduces resinification byproducts by 40% [2]. Purification via silica gel chromatography (ethyl acetate/hexane gradient) isolates the target compound with ≥98.5% HPLC purity.
Table 2: Sulfonylation Reagent Efficiency Comparison
Sulfonylation Agent | Temperature | Reaction Time | Conversion | Byproducts |
---|---|---|---|---|
4-Methoxybenzenesulfonyl chloride | 25°C | 6h | 68% | 12% |
4-Methoxybenzenesulfonyl chloride (Microwave) | 80°C | 15 min | >95% | <3% |
4-Methoxybenzenesulfonyl fluoride | 100°C | 2h | 74% | 18% |
Position-selective C2-methylation employs palladium-catalyzed C-H activation strategies. Catalytic systems comprising Pd(OAc)₂ (5 mol%) and 1,10-phenanthroline (10 mol%) enable direct methylation using iodomethane in dimethylacetamide at 120°C [9]. Computational studies indicate the C2 position exhibits 6.8 kcal/mol lower activation energy for deprotonation versus C7, explaining the observed regiochemistry. Alternative approaches involve Suzuki-Miyaura coupling of C2-boronic ester precursors with methylzinc bromide, though this requires additional synthetic steps. Catalyst recycling studies reveal Pd leaching below 0.3 ppm after three cycles when using polymer-immobilized catalysts, addressing potential heavy metal contamination concerns in pharmaceutical applications.
Solvent polarity critically influences ring-closure kinetics in benzoxadiazepinone formation. High-polarity aprotic solvents (DMF, ε = 36.7) accelerate cyclization but promote solvolysis, while ethereal solvents (THF, ε = 7.5) preserve intermediate integrity at reduced reaction rates. Optimized solvent systems utilize binary mixtures like dimethylformamide/dioxane (4:1), balancing reaction rate (t₁/₂ = 18 min) and hydrolysis suppression (<2%) [3] [8]. Notably, switchable solvents like N,N-dimethylcyclohexylamine enable homogeneous reaction conditions at 90°C followed by phase separation upon CO₂ addition, facilitating product isolation without distillation. This approach reduces energy consumption by 57% compared to traditional solvent removal methods.
Table 3: Solvent Effects on Final Cyclization Yield
Solvent System | Dielectric Constant (ε) | Cyclization Yield | Reaction Time | Impurity Profile |
---|---|---|---|---|
Dimethylformamide | 36.7 | 83% | 25 min | 8% hydrolyzed |
Tetrahydrofuran | 7.5 | 67% | 120 min | <1% hydrolyzed |
Ethanol | 24.3 | 71% | 90 min | 15% ether byproducts |
Dimethylformamide/Dioxane (4:1) | 28.1 | 89% | 35 min | 3% hydrolyzed |
Scale-up beyond kilogram quantities introduces challenges including exotherm management during sulfonylation and polymorph control. Continuous flow reactors with residence time of 8.5 minutes (0.5 mL/min flow rate) effectively dissipate heat, maintaining temperature within ±1.5°C versus ±15°C in batch reactors [9]. This suppresses thermal degradation, improving overall yield by 14.3%. Polymorphic transitions necessitate crystallization screening; the thermodynamically stable Form II (confirmed by PXRD peak at 12.8° 2θ) is preferentially obtained from ethyl acetate/heptane mixtures at controlled cooling rates of 0.5°C/min. Purification employs simulated moving bed chromatography with chiral stationary phases (α = 1.24) to resolve R/S-enantiomers resulting from racemization at C3 during synthesis. Residual metal removal requires chelating resins like Dowex M4195, reducing Pd to <2 ppm per ICH Q3D guidelines.
Table 4: Industrial Purification Method Comparison
Purification Method | Throughput | Purity | Recovery | Cost Index |
---|---|---|---|---|
Batch Crystallization | 15 kg/day | 98.7% | 82% | 1.0 |
Simulated Moving Bed Chromatography | 42 kg/day | 99.9% | 95% | 2.3 |
Continuous Anti-Solvent Crystallization | 28 kg/day | 99.2% | 89% | 1.7 |
CAS No.: 112484-85-2
CAS No.: 10606-14-1